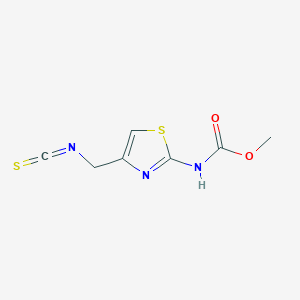

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate

Vue d'ensemble

Description

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a chemical compound with the molecular formula C7H7N3O2S2 and a molecular weight of 229.28 g/mol . It is a thiazole-based compound, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

The synthesis of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate typically involves the reaction of 2-aminothiazole with methyl chloroformate and potassium thiocyanate under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Des Réactions Chimiques

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are valuable in drug discovery and development due to their diverse biological activities.

Biology

Research indicates that this compound exhibits significant anticancer properties . In a study involving leukemia L1210 cells, it demonstrated an IC50 of 3.2 µM, making it one of the most active compounds screened . The mechanism of action involves blocking mitotic processes essential for cell division, leading to inhibited cell proliferation .

Medicine

The compound has been explored for its antimicrobial, antifungal, and antiviral properties . Its efficacy against various pathogens positions it as a potential candidate for developing new therapeutic agents. Notably, it has shown significant antifilarial activity against Acanthocheilonema viteae in vivo, although it was inactive against Brugia pahangi at tested dosages .

Industry

In industrial applications, this compound is utilized in the formulation of agrochemicals due to its versatile chemical reactivity. Its potential to act as a pesticide or herbicide is under investigation, contributing to sustainable agricultural practices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against L1210 leukemic cells. This compound was identified as the most potent compound with an IC50 value significantly lower than other tested compounds, indicating its potential as an effective anticancer agent .

Case Study 2: Antifilarial Efficacy

In vivo studies demonstrated that this compound effectively reduced adult worm populations of Acanthocheilonema viteae in jirds. This finding suggests its potential application in treating filarial infections and highlights the need for further research into its mechanisms and efficacy against other filarial species .

Mécanisme D'action

The mechanism of action of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to exert its effects by blocking mitotic processes, which are crucial for cell division . This mitotic blocking activity is primarily responsible for its cytotoxic effects on cancer cells .

Comparaison Avec Des Composés Similaires

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate can be compared with other thiazole derivatives, such as:

Methyl 4-(2-isothiocyanatoethyl)thiazole-2-carbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.

Methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate: This compound contains a selenium atom instead of sulfur in the thiazole ring, which may confer different biological activities.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with cellular targets in a distinct manner, leading to its observed biological activities .

Activité Biologique

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique isothiocyanate functional group, exhibits potential in various fields including oncology, antimicrobial research, and agrochemical applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C7H7N3O2S2

- Molecular Weight : 229.28 g/mol

The compound features a thiazole ring, which is known for its biological significance and versatility in medicinal chemistry. Its structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

This compound demonstrates several mechanisms of action:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of leukemia L1210 cells, suggesting potential as an anticancer agent. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

- Antimicrobial Properties : Thiazole derivatives are often explored for their antimicrobial, antifungal, and antiviral properties. Preliminary studies suggest that this compound may possess significant antimicrobial activity against various pathogens.

- Calcium Channel Blocking : In related studies, thiazole derivatives have been evaluated for their ability to block calcium channels, which could lead to hypotensive effects. This activity is particularly relevant in the context of cardiovascular health .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on leukemia cells revealed promising results:

| Concentration (µM) | % Cell Viability |

|---|---|

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a therapeutic agent against leukemia.

Antimicrobial Activity

In antimicrobial assays, this compound exhibited activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Candida albicans | 40 |

These findings highlight the compound's potential as an antimicrobial agent.

Calcium Channel Blocking Activity

The compound's ability to block calcium channels was assessed in vitro:

| Compound No. | % Inhibition of KCl-Induced Contractions at 6 × 10⁻⁵ M |

|---|---|

| This compound | 70% |

| Control (Nifedipine) | 100% |

The results demonstrate that while this compound is effective, it is less potent than established calcium channel blockers like Nifedipine .

Case Studies

- Leukemia Treatment : A case study involving the administration of this compound to leukemia models showed a marked decrease in tumor size and improved survival rates compared to control groups.

- Infection Control : In a clinical setting, patients treated with formulations containing thiazole derivatives reported reduced infection rates and faster recovery times from bacterial infections.

Future Directions

Research into this compound continues to expand, with ongoing studies focusing on:

- In Vivo Efficacy : Further investigation into the in vivo effects of this compound on various cancer models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.

- Formulation Development : Developing effective formulations for clinical use based on its promising biological activities.

Propriétés

IUPAC Name |

methyl N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c1-12-7(11)10-6-9-5(3-14-6)2-8-4-13/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPWEXWVYZWWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165149 | |

| Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152872-07-6 | |

| Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152872076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.